molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B1315619
CAS No.: 87597-23-7
M. Wt: 205.21 g/mol
InChI Key: GHOUMCRCULAJLG-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be achieved through various synthetic routes, including:

    Condensation Reactions: This method involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and high yield.

    Oxidative Coupling: This method involves the coupling of two or more precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyrazine core.

    Tandem Reactions: These reactions involve multiple sequential steps in a single reaction vessel, leading to the formation of the desired product.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Functionalization: The imidazo[1,2-a]pyrazine core can be functionalized through radical reactions, transition metal catalysis, and metal-free oxidation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that imidazo[1,2-a]pyrazine compounds can act as effective agents against various strains of bacteria and fungi.

  • Case Study : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and tested for antitubercular activity. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.025 μg/mL against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis .

Anticancer Properties

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate has also been investigated for its anticancer properties. The compound's ability to inhibit tumor cell growth has made it a subject of interest in cancer research.

  • Research Findings : Imidazo[1,2-a]pyrazine analogues have been identified as potent inhibitors of cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .

Drug Development

The versatility of this compound as a scaffold in drug design is noteworthy. Its structural features allow for modifications that can enhance pharmacological effects.

  • Synthesis and Modification : Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved efficacy and safety profiles. For example, modifications to the carboxylate group have been shown to significantly alter the biological activity of the resulting compounds .

Treatment of Schistosomiasis

Another promising application of imidazo[1,2-a]pyrazines is their potential use in treating schistosomiasis, a disease caused by parasitic worms.

  • Patent Insights : A patent (US11046700B2) outlines the use of substituted imidazo[1,2-a]pyrazines for the treatment of schistosomiasis, indicating ongoing research into their therapeutic applications against parasitic infections .

Structure-Activity Relationship Studies

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound.

  • SAR Analysis : Structure-activity relationship studies have revealed that specific substitutions on the imidazo[1,2-a]pyrazine core can enhance its biological activity. For instance, variations in the position and type of substituents can lead to significant differences in antimicrobial and anticancer potency .

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (EMIP) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an imidazole ring fused to a pyrazine ring, contributes to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of EMIP, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Formula : C₉H₉N₃O₂
  • Molecular Weight : 205.216 g/mol
  • CAS Number : 87597-23-7

EMIP is primarily recognized for its interactions with various enzymes and proteins, influencing numerous biochemical pathways.

EMIP exhibits several biochemical properties that underline its biological activity:

  • Enzyme Interactions : EMIP interacts with enzymes involved in oxidation-reduction reactions, modulating their activity. This interaction can alter metabolic pathways significantly.
  • Protein Binding : The compound binds to specific proteins, which can lead to conformational changes affecting cellular functions such as signaling and metabolism.

Cellular Effects

The biological activity of EMIP extends to various cellular processes:

  • Cell Signaling : EMIP has been shown to influence key signaling pathways, affecting cell proliferation and apoptosis. For instance, it can modulate the activity of signaling molecules that regulate these processes.
  • Gene Expression : The compound impacts the expression of genes associated with metabolic pathways, thereby altering cellular metabolism and energy production.

The mechanism by which EMIP exerts its effects involves several key interactions:

  • Inhibition of Enzymes : EMIP can inhibit the activity of certain enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis, leading to altered metabolic outcomes.
  • Activation of Signaling Pathways : By interacting with receptors and other signaling molecules, EMIP can either activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses.

Table 1: Summary of Biological Activities of EMIP

Activity TypeDescriptionReference
AntimicrobialExhibits activity against multidrug-resistant bacteria
CytotoxicityDemonstrates selective cytotoxic effects on cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Modulation of ApoptosisInfluences apoptotic pathways in various cell types

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of EMIP against Mycobacterium tuberculosis (Mtb). High-throughput screening identified EMIP as a potent inhibitor with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain. This suggests its potential as a lead compound for developing new anti-TB therapies .

Case Study: Cytotoxicity Profile

In vitro studies demonstrated that EMIP exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUMCRCULAJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540155
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-23-7
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrazin-2-amine (3.6 g, 37.9 mmol) and ethyl 2-chloro-3-oxobutanoate (5.24 ml, 37.9 mmol) in ethanol (30 ml) was heated at reflux for 9 hours. A 1N solution of HCl in ether was added and the mixture was concentrated under reduced pressure. The residue was triturated with 3×50 ml acetonitrile and filtered to yield crude 2-Methyl-imidazo[1,2-a]pyrazine-3-carboxylic acid ethyl ester (4.5 g, 58%) as an amorphous solid which was used in the next step without further purification.
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